Hydrocortamate hydrochloride is synthesized from hydrocortisone, which is classified under corticosteroids (ATC A01AC). The compound's molecular formula is with a CAS Registry Number of 76-47-1. It functions primarily as a glucocorticoid receptor agonist, exerting its effects through modulation of gene expression related to inflammatory responses and immune system regulation .
The synthesis of hydrocortamate hydrochloride typically involves several chemical transformations starting from hydrocortisone. The following methods have been documented for its synthesis:
Hydrocortamate hydrochloride features a complex molecular structure characterized by multiple functional groups, including hydroxyl (-OH), ketone (C=O), and ester (RCOOR') functionalities. Its structural representation can be summarized as follows:
Hydrocortamate hydrochloride participates in various chemical reactions relevant to its pharmacological activity:
The primary mechanism of action for hydrocortamate hydrochloride involves binding to glucocorticoid receptors located in the cytoplasm of target cells. This binding facilitates the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene transcription.
Hydrocortamate hydrochloride exhibits distinct physical and chemical properties:
Hydrocortamate hydrochloride is utilized in several clinical settings due to its potent anti-inflammatory and immunosuppressive properties:
The compound's ability to modulate immune responses makes it a valuable tool in both clinical practice and research settings aimed at understanding inflammation and immune regulation .
The development of hydrocortamate hydrochloride occurred during the mid-20th century surge in corticosteroid research aimed at improving the therapeutic properties of endogenous glucocorticoids. As a synthetic derivative of hydrocortisone (cortisol), it was engineered to enhance topical anti-inflammatory efficacy while minimizing systemic absorption. Early glucocorticoid derivatives focused on structural modifications to the steroid core—particularly at positions C1-C2, C9, C16, and C21—to amplify receptor binding affinity and metabolic stability. Hydrocortamate emerged from systematic efforts to modify the C21 position, where esterification with diethylaminoacetic acid aimed to optimize lipophilicity for skin penetration. This approach aligned with contemporaneous discoveries that C21 esterification could significantly alter pharmacokinetic behavior without compromising glucocorticoid receptor (GR) agonism [1] [5] [10].
Industrial production methods for corticosteroids like hydrocortamate relied heavily on sapogenin starting materials, particularly diosgenin extracted from Dioscorea species (wild yams). The Marker degradation process—developed in the 1940s—enabled large-scale conversion of diosgenin to pregnane intermediates, which were then functionalized through microbial transformations (e.g., Rhizopus nigricans-mediated 11β-hydroxylation) and chemical synthesis [10]. This combination of biotechnology and organic chemistry established the foundation for hydrocortamate’s commercial synthesis.
Hydrocortamate hydrochloride (chemical name: hydrocortisone 21-diethylaminoacetate hydrochloride) diverges from hydrocortisone through a single esterification step at the C21 position. The synthesis involves:
Table 1: Structural Comparison of Hydrocortisone and Hydrocortamate Hydrochloride
Structural Feature | Hydrocortisone | Hydrocortamate Hydrochloride | |
---|---|---|---|
Core Steroid Structure | Δ⁴-pregnene-3,20-dione | Identical | |
C11 Substituent | β-Hydroxyl | Identical | |
C17 Substituent | β-Hydroxyketol side chain | Identical | |
C21 Modification | -CH₂OH | -CH₂OCOCH₂N(CH₂CH₃)₂·HCl | |
Molecular Formula | C₂₁H₃₀O₅ | C₂₇H₄₂ClNO₆ | |
Key Physicochemical Change | High polarity | Enhanced lipophilicity | [1] [5] [8] |
This C21 esterification conferred three critical advantages:
Metabolic studies confirm hepatic CYP3A4-mediated oxidation as the primary degradation pathway, consistent with most corticosteroids [1] [5].
Initial patent protection for hydrocortamate hydrochloride emerged in the 1950s–1960s, exemplified by British Patent 879,208 (1961), which detailed its synthesis and anti-inflammatory utility [5] [8]. Early commercial production leveraged existing corticosteroid manufacturing infrastructure, utilizing diosgenin-derived hydrocortisone as the starting material. Brands like Magnacort (Pfizer) and Ulcort anchored its market presence as a topical anti-inflammatory agent [2] [8].
Table 2: Patent and Production Milestones for Hydrocortamate Hydrochloride
Year | Patent/Event | Assignee/Sponsor | Key Contribution | |
---|---|---|---|---|
1961 | British Patent 879,208 | Not specified | First synthesis protocol for hydrocortamate derivatives | |
1950s–1970s | Industrial scale-up | Pfizer | Manufacturing under brands Magnacort/Ulcort | |
2023 | U.S. Pharmaceuticals Patent Landscape | Parola Analytics | No recent hydrocortamate patents – reflects discontinued status | [1] [3] [5] |
Notably, hydrocortamate hydrochloride never achieved the patent dominance seen with blockbuster corticosteroids like betamethasone or dexamethasone. Its patent footprint remains confined to early synthetic methods, with minimal recent innovations. The 2023 U.S. pharmaceutical patent landscape analysis highlights diabetes, respiratory diseases, and cancer as dominant therapeutic areas, with no corticosteroid synthesis patents among the top filings [3] [6]. This aligns with hydrocortamate’s discontinuation in many markets due to the advent of potent, non-irritating alternatives like mometasone and fluticasone.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1